An In-depth Technical Guide to 1,5-Diaminoanthraquinone for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1,5-Diaminoanthraquinone for Researchers and Drug Development Professionals
An Introduction to 1,5-Diaminoanthraquinone
1,5-Diaminoanthraquinone, a synthetic organic compound, is a derivative of anthraquinone (B42736). Characterized by its deep red to brown-red crystalline powder form, this compound is of significant interest across various scientific and industrial domains.[1] Primarily, it serves as a crucial intermediate in the synthesis of a wide array of dyes and pigments.[1] Beyond its role in coloration, its unique chemical structure makes it a valuable building block in materials science and a subject of investigation in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential biological activities, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
1,5-Diaminoanthraquinone possesses a planar tricyclic aromatic core structure of anthraquinone, with two amino groups substituted at the 1 and 5 positions. This specific arrangement of functional groups imparts distinct chemical and physical properties to the molecule.
Molecular Structure:
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IUPAC Name: 1,5-diaminoanthracene-9,10-dione[2]
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CAS Number: 129-44-2[2]
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Molecular Formula: C₁₄H₁₀N₂O₂[2]
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Molecular Weight: 238.24 g/mol [2]
The presence of amino groups and carbonyl groups allows for intramolecular hydrogen bonding, which contributes to the compound's stability and influences its spectroscopic and electronic properties.
Physicochemical Properties
A summary of the key physicochemical properties of 1,5-Diaminoanthraquinone is presented in the table below, compiled from various sources.
| Property | Value | References |
| Physical State | Red to brown-red crystalline powder | [1] |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Insoluble in water; Soluble in hot nitrobenzene; Slightly soluble in ethanol, ether, benzene, acetone, chloroform. | |
| Density | 1.1907 g/cm³ (rough estimate) | |
| Vapor Pressure | 3.17E-12 mmHg at 25°C |
Spectroscopic Data
The structural elucidation and characterization of 1,5-Diaminoanthraquinone are supported by various spectroscopic techniques.
| Spectroscopic Data | Key Features | References |
| ¹H NMR | Signals corresponding to the aromatic protons of the anthraquinone core and the protons of the amino groups. | [3] |
| ¹³C NMR | Resonances for the carbonyl carbons and the aromatic carbons of the fused ring system. | [2] |
| FTIR (KBr) | Characteristic peaks for N-H stretching of the amino groups, C=O stretching of the quinone carbonyls, and C=C stretching of the aromatic rings. | [4] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. | [2] |
Synthesis of 1,5-Diaminoanthraquinone
The primary industrial synthesis of 1,5-Diaminoanthraquinone involves the ammonolysis of 1,5-dinitroanthraquinone (B1294578). This reaction is typically carried out at elevated temperatures and pressures in an organic solvent.
Experimental Protocol: Ammonolysis of 1,5-Dinitroanthraquinone
This protocol describes a general procedure for the synthesis of 1,5-Diaminoanthraquinone.
Materials:
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1,5-Dinitroanthraquinone
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Toluene (B28343) (or another suitable organic solvent like xylene)[5]
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Liquid ammonia[5]
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Autoclave reactor
Procedure:
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A mixture of 1,5-dinitroanthraquinone and toluene is charged into an autoclave.[5]
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Liquid ammonia (B1221849) is added to the autoclave. The molar ratio of ammonia to dinitroanthraquinone is a critical parameter and can range from 20:1 to 40:1.[5]
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The autoclave is sealed and heated to a temperature of 150°C. The pressure is maintained at approximately 50-60 atmospheres.[5]
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The reaction mixture is stirred at this temperature and pressure for a period of 7 to 12 hours.[5]
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After the reaction is complete, the autoclave is cooled to room temperature, and the pressure is carefully released.[5]
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The reaction mixture is filtered to separate the solid product.[5]
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The solid residue is washed with a small amount of the solvent (toluene) and then dried under vacuum to yield 1,5-Diaminoanthraquinone.[5]
Purification:
The crude product can be purified by recrystallization from a suitable solvent, such as aniline, ethanol, or acetic acid.
Biological Activity and Potential Signaling Pathways
While 1,5-Diaminoanthraquinone is primarily utilized in the dye and materials industries, the broader class of anthraquinone derivatives has been extensively studied for its diverse biological activities, including anticancer properties.[6] The cytotoxic effects of various anthraquinones have been demonstrated against a range of cancer cell lines.[6]
Anticancer Potential
Studies on structurally related diaminoanthraquinone derivatives have shown significant cytotoxic activity against various cancer cell lines, including liver and leukemia cells.[7] The cytotoxic mechanism of anthraquinones is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.[8][9]
Hypothesized Signaling Pathway
Direct studies detailing the specific signaling pathways affected by 1,5-Diaminoanthraquinone are limited. However, based on research into other anthraquinone derivatives, a plausible mechanism of action involves the induction of cellular stress and the activation of apoptotic pathways. One such pathway is the Reactive Oxygen Species (ROS)/c-Jun N-terminal kinase (JNK) signaling cascade.
Reactive Oxygen Species (ROS) Generation: Many quinone-containing compounds can undergo redox cycling within cells, leading to the generation of ROS. An increase in intracellular ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering cell death pathways.
JNK Pathway Activation: The JNK pathway is a key signaling cascade that is activated in response to various cellular stresses, including oxidative stress. Activation of the JNK pathway can lead to the phosphorylation of downstream target proteins that regulate apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the cytotoxic effects of 1,5-Diaminoanthraquinone, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.
Materials:
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Cancer cell line of interest (e.g., HeLa, HepG2)
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Complete cell culture medium
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1,5-Diaminoanthraquinone (dissolved in DMSO)
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MTT solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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96-well plates
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
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Compound Treatment: Prepare serial dilutions of 1,5-Diaminoanthraquinone in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
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Incubation: Incubate the plate for 24, 48, or 72 hours.
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MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
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Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
1,5-Diaminoanthraquinone is a versatile chemical compound with established applications in the dye industry and emerging potential in materials science and medicinal chemistry. Its well-defined chemical structure and properties, along with established synthetic routes, make it an accessible compound for further research and development. While its specific biological signaling pathways are yet to be fully elucidated, the known activities of related anthraquinone derivatives suggest that it may possess interesting cytotoxic and anticancer properties, warranting further investigation by drug development professionals. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the biological effects of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,5-Diaminoanthraquinone | C14H10N2O2 | CID 8513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,5-DIAMINOANTHRAQUINONE(129-44-2) 1H NMR [m.chemicalbook.com]
- 4. 1,5-DIAMINOANTHRAQUINONE(129-44-2) IR Spectrum [chemicalbook.com]
- 5. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]
- 6. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
